molecular formula C10H21NO3 B015063 5-(Boc-amino)-1-pentanol CAS No. 75178-90-4

5-(Boc-amino)-1-pentanol

Cat. No. B015063
CAS RN: 75178-90-4
M. Wt: 203.28 g/mol
InChI Key: DDGNGFVNTZJMMZ-UHFFFAOYSA-N
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Description

5-(Boc-amino)-1-pentanol is a chemical compound that has been the subject of various studies in organic chemistry and materials science. Its relevance spans from its role as a building block in organic synthesis to its application in developing new materials and pharmaceuticals.

Synthesis Analysis

The synthesis of compounds similar to 5-(Boc-amino)-1-pentanol often involves a series of chemical reactions including reductive amination, Boc protection, and sodium borohydride reduction. For instance, the synthesis of 3-amino-pentan-1,5-diol, which shares a similar synthetic pathway, was achieved through a nonaqueous process beginning with dimethyl acetone-1,3-dicarboxylate and involving a telescoped sequence of reactions (Rawalpally et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of compounds like 5-(Boc-amino)-1-pentanol involves studying the spatial arrangement of atoms and the chemical bonds that hold the atoms together. Techniques such as NMR spectroscopy and X-ray crystallography are commonly used for this purpose. For example, the crystal structure of related compounds has been determined to understand their stereochemistry and molecular interactions (Irngartinger et al., 1981).

Chemical Reactions and Properties

5-(Boc-amino)-1-pentanol can undergo various chemical reactions, such as cyclization and deprotection, depending on the reaction conditions and catalysts used. The reactivity of similar amino alcohols in forming cyclic amines like piperidine has been studied (Reddy et al., 1994). Such reactions are crucial for developing pharmaceutical compounds and advanced materials.

Scientific Research Applications

  • Inhibitors of Nitric Oxide Synthases : 2-amino-5-(imidazol-1-yl)pentanoic acid, a related compound, is a potent inhibitor of nitric oxide synthases, targeting rat iNOS, rat nNOS, and human-derived cNOS effectively (Ulhaq et al., 1998).

  • Gene Transfection : Highly branched poly(5-amino-1-pentanol-co-1,4-butanediol diacrylate) (HC32) significantly improves gene transfection efficiency compared to linear counterparts (Zeng et al., 2017).

  • Catalysis in Chemical Synthesis : Rare earth oxides, particularly Yb2O3, effectively catalyze the dehydration of 5-amino-1-pentanol into 4-penten-1-amine at high selectivity and conversion rates (Ohta et al., 2016).

  • Synthesis of Biologically Active Compounds : A ruthenium-catalyzed synthesis method for producing protected 5-amino-1,2,3-triazole-4-carboxylic acid, useful in biologically active compounds and peptidomimetics, was developed (Ferrini et al., 2015).

  • Biomass-Derived Synthesis : A high yield synthesis of 5-amino-1-pentanol from biomass-derived dihydropyran was achieved using Ni/ZrO2 catalysts under mild conditions (Li et al., 2020).

  • Carrier for Boron Clusters : Carboranyl peptides, which can be synthesized from 5-amino-1-pentanol derivatives, act as carriers for 1,2-dicarbadodecarborane clusters, improving solubility and boron content (Leusch et al., 1994).

  • Fuel Applications : Diesel-pentanol blends, potentially involving 5-amino-1-pentanol derivatives, show promise in reducing certain emissions in diesel engines, though they may increase hydrocarbon emissions (Yilmaz & Atmanli, 2017).

  • Catalytic Intramolecular Cyclization : Zeolite catalysts facilitate the intramolecular cyclization of 5-amino-1-pentanol to piperidine bases, with high conversion in methanol-induced reactions (Reddy et al., 1994).

Safety And Hazards

When handling 5-(Boc-amino)-1-pentanol, it is recommended to wear personal protective equipment and ensure adequate ventilation. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Future Directions

Boc-protected amines like 5-(Boc-amino)-1-pentanol play a pivotal role in the synthesis of multifunctional targets. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

tert-butyl N-(5-hydroxypentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8-12/h12H,4-8H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGNGFVNTZJMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403473
Record name 5-(Boc-amino)-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264323
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(Boc-amino)-1-pentanol

CAS RN

75178-90-4
Record name 1,1-Dimethylethyl N-(5-hydroxypentyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75178-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Boc-amino)-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(5-hydroxypentyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
MA Khomutov, AR Simonian, J Weisell… - Russian Journal of …, 2016 - Springer
Earlier unknown hydroxylamine-containing analogues of 1-guanidino-7-aminohepane (GC7) containing the free aminooxy group (1-aminooxy-6-guanidinohexane), bis-guanyl …
W Fan, Q Wei, J Xiang, Y Tang, Q Zhou… - Advanced …, 2022 - Wiley Online Library
Orally administrable anticancer nanomedicines are highly desirable due to their easy and repeatable administration, but are not yet feasible because the current nanomedicine cannot …
T Jichu - (No Title), 2018 - repo.lib.tokushima-u.ac.jp
Preface α-Amino acid moiety is often seen in biologically important compounds. In addition, this motif can be used as a chiral building block for the construction of more complex …
Number of citations: 4 repo.lib.tokushima-u.ac.jp
M Sowinska, A Laskowska, A Guspiel… - Bioconjugate …, 2018 - ACS Publications
Evolution-derived natural compounds have been inspirational for design of numerous pharmaceuticals, eg, penicillins and tetracyclines. Herein, we present a bioinspired strategy to …
Number of citations: 18 0-pubs-acs-org.brum.beds.ac.uk
F Hossain - 2019 - rave.ohiolink.edu
Cancer remains one of the leading causes of death in the world, and according to many cancer institutes, there will be a further increase in new cancer incidents and cancer-induced …
Number of citations: 2 rave.ohiolink.edu
JH Kalin, H Zhang, S Gaudrel‐Grosay… - …, 2012 - Wiley Online Library
Mercaptoacetamide‐based ligands have been designed as a new class of histone deacetylase (HDAC) inhibitors for possible use in the treatment of neurodegenerative diseases. The …
J Xiang, Y Shen, Y Zhang, X Liu, Q Zhou… - Advanced …, 2022 - Wiley Online Library
The cancer drug delivery process involves a series of biological barriers, which require the nanomedicine to exhibit different, even opposite properties for high therapeutic efficacy. The …
Z Guo, Y Sun, L Liang, W Lu, B Luo, Z Wu… - Journal of Medicinal …, 2022 - ACS Publications
EZH2 inhibitors that prevent trimethylation of histone lysine 27 (H3K27) are often limited to the treatment of a subset of hematological malignancies. In most solid tumors, EZH2 inhibitors …
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk
G Premnauth - 2016 - rave.ohiolink.edu
5-Hydroxymethylcytosine (5-hmC) results from the oxidation of 5-methylcytosine (5-mC) by one of the ten-eleven translocation enzymes. This moiety is considered a major epigenetic …
Number of citations: 2 rave.ohiolink.edu
J ISERN - 2022 - etheses.dur.ac.uk
Leishmaniasis is a poverty related and one of the most important tropical diseases in the world with more than 12 million infected people, 0.9 to 1.6 million new cases each year, …
Number of citations: 3 etheses.dur.ac.uk

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